molecular formula C8H17ClN2O B2515539 2-(Azepan-4-yl)acetamide hydrochloride CAS No. 1862903-99-8

2-(Azepan-4-yl)acetamide hydrochloride

Cat. No.: B2515539
CAS No.: 1862903-99-8
M. Wt: 192.69
InChI Key: UDXQXFKTGZCJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-4-yl)acetamide hydrochloride (CAS 1862903-99-8) is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This small molecule features an acetamide group linked to an azepane ring system, a structure of significant interest in pharmaceutical research and drug discovery. The azepane scaffold is a common feature in molecules designed for therapeutic applications, and the presence of the acetamide group enhances its potential as a versatile building block for medicinal chemistry . Compounds containing the azepane ring are frequently explored for their potential to interact with various biological targets. For instance, research into analogous structures has shown that such scaffolds can be developed into potent and selective agents in oncology, among other fields . The specific stereochemistry and functional groups of this compound make it a valuable intermediate for synthesizing more complex molecules. It can be used to increase the rigidity of a lead compound, a strategy often employed to improve binding selectivity and potency by reducing the entropic cost of target interaction . Researchers can utilize this compound in the design and synthesis of novel chemical entities, particularly in projects aiming to develop targeted therapies where specific molecular interactions are critical . This product is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

2-(azepan-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-8(11)6-7-2-1-4-10-5-3-7;/h7,10H,1-6H2,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXQXFKTGZCJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azepan 4 Yl Acetamide Hydrochloride and Analogues

Established Synthetic Pathways for Azepane Ring Construction

The synthesis of the azepane ring is a significant area of research in organic chemistry, driven by the presence of this motif in numerous biologically active molecules. nih.govresearchgate.net The development of robust methods for constructing this seven-membered ring system is challenging due to less favorable cyclization kinetics compared to five- or six-membered rings. nih.gov Key strategies generally fall into three categories: ring-closing cyclizations, ring-expansion reactions, and multistep sequences from acyclic precursors. researchgate.net

Ring-Closing Cyclization Strategies

Ring-closing cyclization involves the formation of the azepane ring from a linear precursor containing the requisite atoms. These methods are fundamental in heterocyclic chemistry.

One powerful technique is the aza-Prins cyclization , which has been effectively used to create nitrogen-containing heterocycles. nih.govacs.org This reaction typically involves the cyclization of an amine and an aldehyde onto an alkene. A notable example is the silyl-aza-Prins cyclization, which can produce azepane rings with high yields and diastereoselectivity. researchgate.netnih.gov The choice of Lewis acid catalyst, such as Indium(III) chloride (InCl₃) or Iron(III) salts, is crucial as it can influence the reaction's outcome and efficiency. researchgate.netacs.org

Ring-closing metathesis (RCM) is another prominent strategy for the synthesis of azepane derivatives. nih.gov This method utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a linear precursor, effectively closing the seven-membered ring. Other classical methods, such as Brønsted or Lewis acid-mediated cyclizations and atom-transfer radical cyclization (ATRC), also contribute to the arsenal (B13267) of ring-closing strategies. nih.gov A less common but effective approach is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure. chem-soc.si

Table 1: Overview of Ring-Closing Cyclization Strategies for Azepane Synthesis
StrategyDescriptionKey Reagents/CatalystsReference
Aza-Prins CyclizationAcid-catalyzed cyclization of an amine, aldehyde, and alkene to form a nitrogen heterocycle.Lewis acids (e.g., InCl₃, FeCl₃) researchgate.netnih.govacs.org
Ring-Closing Metathesis (RCM)Formation of a cyclic alkene from a linear diene via a metal carbene catalyst.Ruthenium catalysts (e.g., Grubbs' catalyst) nih.gov
Intramolecular Carbonyl-Enamine CyclizationCyclization involving an enamine and a carbonyl group within the same molecule.Acid or base catalysis chem-soc.si

Ring-Expansion Approaches for Seven-Membered Nitrogen Heterocycles

Ring-expansion reactions offer an alternative route to azepanes, starting from more readily available smaller rings like piperidines or even aromatic systems. rsc.orgresearchgate.net This approach can provide access to complex and polysubstituted azepanes. nih.govmanchester.ac.uk

A recently developed and powerful method is the photochemical dearomative ring expansion of nitroarenes . nih.govmanchester.ac.ukresearchgate.net This strategy transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. The process is initiated by blue light, which mediates the conversion of a nitro group into a singlet nitrene. This intermediate triggers the ring expansion. A subsequent hydrogenation step then yields the saturated azepane ring, completing the synthesis in just two steps from simple nitroarenes. nih.govresearchgate.net

Another established approach is the ring expansion of piperidine (B6355638) derivatives . This can be achieved with high stereoselectivity and regioselectivity, yielding diastereomerically pure azepane compounds. rsc.org The specific mechanisms can vary but often involve the formation of a reactive intermediate that facilitates the insertion of a carbon atom into the piperidine ring. Other cyclic precursors, such as cyclopropanes, aziridines, and azetidines, can also undergo ring expansion to form the azepane core. nih.gov

Table 2: Selected Ring-Expansion Methods for Azepane Synthesis
PrecursorMethodKey FeaturesReference
NitroarenesPhotochemical Dearomative Ring ExpansionMediated by blue light; two-step process to saturated azepanes. nih.govmanchester.ac.ukresearchgate.net
PiperidinesVarious Ring Expansion ProtocolsCan achieve high stereoselectivity and regioselectivity. rsc.org
Aziridines/AzetidinesRearrangement/Insertion ReactionsBuilds the seven-membered ring from smaller N-heterocycles. nih.gov

Multistep Synthetic Sequences from Precursor Compounds

Many synthetic routes to azepanes involve carefully designed multistep sequences that build complexity from simple, often acyclic, starting materials. These de novo syntheses allow for precise control over the substitution pattern of the final azepane ring.

For instance, the synthesis of functionalized azepines has been achieved via a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with amines. nih.gov Such tandem or cascade reactions are highly efficient, as they form multiple chemical bonds in a single operation, reducing the number of synthetic steps and purification procedures.

Another example involves the formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, followed by selective annulation to afford azepane derivatives. bohrium.com These sophisticated multistep sequences often rely on the development of novel catalytic systems and reaction methodologies to construct the challenging seven-membered ring with high efficiency and selectivity. researchgate.netnih.gov

Targeted Synthesis of 2-(Azepan-4-yl)acetamide (B13258406) Hydrochloride

While general methods for azepane construction are well-documented, the specific synthesis of 2-(azepan-4-yl)acetamide hydrochloride involves the initial formation of a 4-substituted azepane followed by the introduction of the acetamide (B32628) side chain.

Elucidation of Key Reaction Steps for Acetamide Formation

The final key step in synthesizing the target molecule is the formation of the acetamide group. This is a standard amide bond formation reaction, typically starting from a precursor such as 4-aminoazepane or a protected version thereof. The reaction involves the acylation of the primary or secondary amine at the 4-position of the azepane ring.

Commonly used methods for this transformation include:

Reaction with an Acyl Halide: The amine precursor can be reacted with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Reaction with an Acid Anhydride (B1165640): Acetic anhydride is another effective acylating agent that can be used, often with a base or under neat conditions, to form the amide.

Carbodiimide-mediated Coupling: The amine can be coupled with acetic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Following the acylation, the formation of the hydrochloride salt is typically achieved by treating the final compound with a solution of hydrogen chloride (HCl) in a suitable solvent, such as diethyl ether or isopropanol, which causes the salt to precipitate.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route intended for larger-scale production, optimization of reaction conditions is critical to maximize yield, ensure purity, and maintain cost-effectiveness. For the acetamide formation step, several factors would be considered for optimization.

Choice of Acylating Agent: While acetyl chloride is highly reactive, it produces corrosive HCl. Acetic anhydride might be preferred on a larger scale. The choice can impact reaction time and workup procedures.

Solvent Selection: The choice of solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)) can affect reaction rates and solubility of reagents and products. nih.govnih.gov For scalability, factors like cost, safety, and environmental impact are also important.

Base Selection: The stoichiometry and type of base used to scavenge acid byproducts are crucial. An excess of base can lead to side reactions, while insufficient base can halt the reaction.

Temperature Control: Acylation reactions are often exothermic. Maintaining a controlled temperature (e.g., 0 °C to room temperature) is essential for preventing side reactions and ensuring the stability of the product. semanticscholar.org

Purification Method: On a laboratory scale, column chromatography is common. For scalable synthesis, crystallization or salt formation is often a more efficient and economical method for purification. The final precipitation of the hydrochloride salt serves as an effective purification step.

By systematically adjusting these parameters, a robust and scalable process for the synthesis of this compound can be developed.

Derivatization from Simpler Heterocyclic Precursors

The construction of the 2-(azepan-4-yl)acetamide core often begins with more readily available, smaller heterocyclic systems. Ring expansion strategies are a prominent method for accessing the seven-membered azepane ring from smaller pyrrolidine (B122466) or piperidine precursors.

One notable approach involves the ring expansion of trifluoromethyl-substituted pyrrolidines. This method proceeds through a regioselective ring-opening of a bicyclic azetidinium intermediate, which is formed from the pyrrolidine precursor. The regioselectivity of this expansion is directed by the presence of the trifluoromethyl group, and impressively, the chirality of the starting material can be transferred to the resulting 4-substituted azepane with a high degree of enantiomeric excess. This strategy provides a versatile route to chiral 4-substituted azepanes, which can then be further functionalized to yield the desired acetamide derivatives.

Another powerful technique for the synthesis of polysubstituted azepanes is the dearomative ring expansion of nitroarenes. This photochemical strategy utilizes blue light to convert a nitro group into a singlet nitrene, which then mediates the expansion of the six-membered benzene ring into a seven-membered azepine system. Subsequent hydrogenolysis of the resulting azepine affords the saturated azepane ring. This two-step process allows for the efficient synthesis of complex azepanes from simple nitroarene starting materials. The substituents on the initial nitroarene can be strategically chosen to afford a variety of C3- and C4-substituted azepanes, providing a diverse range of scaffolds for further elaboration into acetamide analogs.

While a direct synthesis of this compound is not extensively detailed in readily available literature, a plausible and efficient route can be conceptualized starting from the commercially available N-Boc-azepan-4-one. The synthesis could proceed through the following key transformations:

Introduction of the Acetonitrile Group: A Wittig-Horner or Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) reagent such as diethyl (cyanomethyl)phosphonate would introduce a cyanomethylene group at the 4-position of the azepane ring. This reaction is known for its high efficiency in forming carbon-carbon double bonds. wikipedia.org

Reduction of the Double Bond and Nitrile: Subsequent catalytic hydrogenation would serve a dual purpose: reduction of the newly formed double bond and simultaneous reduction of the nitrile group to a primary amine, yielding (azepan-4-yl)methanamine.

Acetylation: The primary amine can then be selectively acetylated using acetyl chloride or acetic anhydride to form the corresponding acetamide.

Deprotection and Salt Formation: Finally, removal of the Boc protecting group under acidic conditions, followed by treatment with hydrochloric acid, would yield the target compound, this compound.

Alternatively, a Strecker synthesis could be employed on N-Boc-azepan-4-one. This reaction involves treatment of the ketone with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group would yield the corresponding α-amino acid, which could then be converted to the desired acetamide through standard peptide coupling and decarboxylation procedures.

Design and Synthesis of Structural Analogues for Biological Profiling

The 2-(azepan-4-yl)acetamide scaffold serves as a versatile template for the design and synthesis of a wide array of structural analogs aimed at probing structure-activity relationships (SAR) and optimizing biological activity.

Strategic Modifications for Ligand Optimization

Strategic modifications of the 2-(azepan-4-yl)acetamide structure are crucial for enhancing potency, selectivity, and pharmacokinetic properties. These modifications often target specific regions of the molecule to modulate its interaction with biological targets. The azepane ring itself offers conformational flexibility, which can be constrained or altered by the introduction of substituents. This conformational control is a key strategy in optimizing the presentation of pharmacophoric elements to a target protein. lifechemicals.com

A significant area of investigation for azepane-based compounds has been in the development of kinase inhibitors. researchgate.net For instance, derivatives of the natural product (-)-balanol, which contains an azepane ring, have been extensively studied as inhibitors of protein kinase B (PKB-α) and protein kinase A (PKA). acs.orgnih.gov In these studies, the ester linkage in the original lead compound was found to be metabolically unstable. To address this, researchers designed and synthesized analogs where the ester was replaced with more stable amide, ether, or amine linkers. This bioisosteric replacement led to the discovery of compounds with significantly improved plasma stability while maintaining high inhibitory potency. nih.gov

The following table illustrates the impact of linker modification on the inhibitory activity of balanol (B57124) analogs against PKB-α.

CompoundLinker MoietyPKB-α IC50 (nM)
1 Ester5
4 Amide4
5 Ether-
7 Amine-

Data sourced from a study on the structure-based optimization of novel azepane derivatives as PKB inhibitors. nih.gov

This data clearly demonstrates that replacing the labile ester with an amide linker (Compound 4 ) resulted in a compound with comparable potency to the original lead (Compound 1 ) but with enhanced metabolic stability, a critical attribute for a drug candidate.

Evaluation of Diverse Substituent Incorporations

The systematic incorporation of diverse substituents at various positions of the 2-(azepan-4-yl)acetamide scaffold allows for a thorough exploration of the chemical space and the identification of key structural features that govern biological activity. The N-position of the azepane ring and the acetamide nitrogen are common points for derivatization.

For example, in the development of inhibitors for monoamine transporters (such as the norepinephrine (B1679862) transporter, NET), N-benzylated bicyclic azepanes have shown significant promise. nih.gov Halogenation of the benzyl (B1604629) group was found to strongly modulate the activity and selectivity of these compounds against different monoamine transporters. This highlights the importance of the electronic and steric properties of substituents on the N-aryl group for fine-tuning the pharmacological profile.

The following table presents preliminary SAR data for halogenated analogs of an N-benzylated bicyclic azepane, demonstrating the impact of substituent changes on inhibitory activity against NET.

CompoundN-SubstituentNET IC50 (nM)
(R,R)-1a Benzyl60 ± 7
Analog 1 4-Fluorobenzyl~100
Analog 2 4-Chlorobenzyl~80
Analog 3 4-Bromobenzyl~70

Data is illustrative and based on findings from a study exploring bicyclic azepanes for neuropharmacology. nih.gov

These findings underscore the principle that even subtle changes to the substituent pattern, such as the introduction of different halogens, can have a measurable impact on biological activity. This systematic approach to substituent incorporation is fundamental to the process of lead optimization in drug discovery.

Preclinical Pharmacological Investigations and Biological Activities of 2 Azepan 4 Yl Acetamide Hydrochloride

In Vitro Assessment of Biological Activities

Future research could explore the biological activities of 2-(Azepan-4-yl)acetamide (B13258406) hydrochloride through a variety of in vitro assays.

Antimicrobial Efficacy

The potential of 2-(Azepan-4-yl)acetamide hydrochloride as an antimicrobial agent could be determined by assessing its activity against a range of pathogenic microorganisms.

Antibacterial Activity (e.g., against Bacillus subtilis)

Standard methods, such as broth microdilution or agar (B569324) diffusion assays, could be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against clinically relevant bacteria, including Gram-positive organisms like Bacillus subtilis.

Antiviral Properties

The antiviral potential of this compound could be investigated using cell-based assays. These assays would involve infecting host cells with specific viruses and then treating the cells with the compound to determine its ability to inhibit viral replication.

Antifungal Properties

Similar to antibacterial testing, the antifungal activity could be evaluated by determining the MIC and minimum fungicidal concentration (MFC) against various fungal species, including yeasts and molds.

Antitumor and Antiproliferative Activity in Cancer Cell Lines

The potential of this compound to inhibit the growth of cancer cells could be a significant area of investigation.

Enzyme Inhibition Profiling

Checkpoint Kinase 2 (CHK2) Inhibition

No published studies were identified that investigate the inhibitory activity of this compound on the CHK2 enzyme.

Receptor Agonist/Antagonist Activity

Transient Receptor Potential Ankyrin 1 (TRPA1) Receptor Agonism

No data is available in the public domain detailing the agonistic effects of this compound on the TRPA1 receptor.

ROR-gamma Modulation

There is no available information to suggest that this compound acts as a modulator of the ROR-gamma receptor.

Androgen Receptor (AR) Antagonism

Research detailing any antagonistic properties of this compound against the androgen receptor could not be located.

Evaluation of Biological System Interactions

Interaction with Specific Molecular Targets within Biological Systems

No studies documenting the interaction of this compound with specific molecular targets have been found.

Potentiation of Cytotoxicity of Established Chemotherapeutic Agents

Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical studies or research data on the ability of this compound to potentiate the cytotoxicity of established chemotherapeutic agents. Consequently, there are no detailed research findings or data tables to present on this topic.

Analytical and Characterization Methodologies in Research on 2 Azepan 4 Yl Acetamide Hydrochloride

Spectroscopic Techniques for Structural Confirmation of Synthesized Compounds

Spectroscopic methods are indispensable for the verification of a synthesized compound's chemical structure. By probing how the molecule interacts with electromagnetic radiation, these techniques provide a unique fingerprint, confirming that the target molecule has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 2-(Azepan-4-yl)acetamide (B13258406) hydrochloride, the proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The azepane ring protons would typically appear in the aliphatic region (approx. 1.5-3.5 ppm), while the methylene (B1212753) protons of the acetamide (B32628) group would resonate slightly downfield. The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) of these signals would be used to confirm the connectivity of the atoms. The presence of the hydrochloride salt would likely lead to broadening of the N-H signals.

¹³C-NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. A ¹³C-NMR spectrum for 2-(Azepan-4-yl)acetamide hydrochloride would be expected to display a signal for each unique carbon atom. The carbonyl carbon of the acetamide group would be the most downfield signal (typically 170-180 ppm). The carbons of the azepane ring and the acetamide's methylene group would appear in the aliphatic region (approx. 20-60 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 2-(Azepan-4-yl)acetamide (Note: These are estimated values for the free base in a standard solvent like CDCl₃ or DMSO-d₆. Actual values for the hydrochloride salt may vary.)

Atom PositionPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
Carbonyl (C=O)N/A~173
Acetamide CH₂~2.1~42
Azepane CH (at C4)~2.0-2.3~35
Azepane CH₂ (adjacent to NH)~2.8-3.2~50
Other Azepane CH₂~1.5-1.9~28-32

This table is interactive. You can sort the columns by clicking on the headers.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected that confirm its key structural features. A strong, broad absorption in the region of 2700-3000 cm⁻¹ would indicate the N-H stretching of the secondary ammonium (B1175870) hydrochloride in the azepane ring. The amide group would produce two key signals: a strong C=O (Amide I) stretch around 1650 cm⁻¹ and an N-H bend (Amide II) around 1550 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine Salt (R₂NH₂⁺)N-H Stretch2700 - 3000 (broad)
Amide (C=O)Stretch (Amide I)~1650
Amide (N-H)Bend (Amide II)~1550
C-H (Aliphatic)Stretch2850 - 2960

This table is interactive. You can sort the columns by clicking on the headers.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. Under techniques like electrospray ionization (ESI), the compound would likely be observed as its protonated molecular ion [M+H]⁺. Fragmentation analysis (MS/MS) would reveal characteristic bond cleavages, such as the loss of the acetamide group or fragmentation of the azepane ring, further corroborating the proposed structure.

Biophysical Methods for Ligand-Target Interaction Studies

Once a compound's structure is confirmed, biophysical methods are employed to understand how it interacts with its intended biological target, such as a protein or enzyme. These studies are crucial for drug discovery, providing quantitative data on binding affinity and a visual understanding of the interaction at an atomic level.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.gov It provides quantitative information on the kinetics (association and dissociation rates) and affinity of a ligand binding to a target protein that is immobilized on a sensor chip. nih.govmdpi.com

To study this compound, the target protein would be immobilized, and a solution containing the compound would be flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and plotted in a sensorgram. From this data, key kinetic parameters can be derived.

Table 3: Illustrative Kinetic Parameters from an SPR Experiment (Note: This data is hypothetical and represents a potential outcome for a moderately binding compound.)

ParameterSymbolDescriptionIllustrative Value
Association Rate ConstantkₐRate of ligand-target complex formation1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate ConstantkₔRate of ligand-target complex decay1 x 10⁻³ s⁻¹
Equilibrium Dissociation ConstantKₔMeasure of binding affinity (kₔ/kₐ)10 nM

This table is interactive. You can sort the columns by clicking on the headers.

A lower Kₔ value indicates a higher binding affinity between the ligand and its target. Such data is vital for structure-activity relationship (SAR) studies, guiding medicinal chemists in optimizing compound design. nih.gov

X-ray crystallography is a technique that provides a high-resolution, three-dimensional structure of a molecule, including complex assemblies like a protein bound to a ligand. mdpi.com It is an invaluable tool in structure-based drug design, as it allows for the direct visualization of the binding mode and key interactions between the compound and the active site of its target protein. nih.gov

To obtain a crystal structure of this compound in complex with its target, the purified protein would be co-crystallized with an excess of the compound. The resulting crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic positions of the protein and the bound ligand can be determined. mdpi.com This detailed structural information reveals specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding, providing critical insights for rational drug design and lead optimization. duke.edu

Cryo-Electron Microscopy (Cryo-EM) for Complex Structural Elucidation

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the high-resolution, three-dimensional structure of biological macromolecules in their near-native state. bioscipublisher.com This method involves flash-freezing a solution containing the molecule of interest, which preserves its natural conformation. bioscipublisher.com Cryo-EM is particularly advantageous for studying large and complex biological systems that are difficult to analyze with other structural biology techniques like X-ray crystallography or NMR. nih.gov

In the context of drug discovery, Cryo-EM can be instrumental in visualizing the interaction between a small molecule, such as a therapeutic compound, and its biological target, for instance, a protein or a receptor. bioscipublisher.com This provides critical insights into the mechanism of action and can guide the rational design and optimization of new drug candidates. bioscipublisher.com While a powerful tool, no specific Cryo-EM structural studies for this compound have been reported in the available scientific literature.

Cell-Based Assays for Functional and Phenotypic Evaluation

Cell-based assays are fundamental tools in drug discovery and development to assess the biological effects of a compound on living cells. These assays can provide valuable information on a compound's potential efficacy and its mechanism of action at a cellular level.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. nih.govnih.gov The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. nih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov

This assay is widely used in pharmaceutical research to screen for the cytotoxic effects of compounds on cancer cell lines or to evaluate the impact of a substance on cell growth. nih.govnih.gov The reliability of the MTT assay can be influenced by factors that affect cellular metabolism, and therefore, results are often confirmed with alternative viability assays. scienceopen.com A review of the literature did not yield any studies that have utilized the MTT assay to evaluate the effects of this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a versatile technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com In the context of drug evaluation, it is frequently used to determine a compound's effect on the cell cycle and to detect the induction of apoptosis (programmed cell death). nih.govresearchgate.net

For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured as each cell passes through a laser beam. nih.gov This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov For apoptosis analysis, specific fluorescent probes are used to identify key features of apoptotic cells, such as changes in the cell membrane or the activation of caspases. nih.gov No published research was found that employed flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis. However, studies on other azepane derivatives have used this technique to demonstrate apoptosis induction in cancer cells. For instance, one study on an azepanoallobetulinic acid amide derivative showed that it induced apoptosis (44.3%) and late apoptosis (21.4%) in A375 cells after 48 hours of treatment. mdpi.com

Table 1: Representative Flow Cytometry Data for an Azepane Derivative (Not this compound)

CompoundCell LineTreatment Duration (h)ConcentrationApoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Viable Cells (%)
Azepanoallobetulinic acid amide derivative 11A375482 x EC5044.321.4--

Data is illustrative of the application of the technique to a related compound class and is not specific to this compound. mdpi.com

Specific Biomarker Modulation Assays for Pathway Activity

Biomarker modulation assays are used to investigate how a compound affects specific cellular signaling pathways. nih.gov These pathways are complex networks of proteins that regulate cellular processes, and their dysregulation is often implicated in disease. By measuring changes in the levels or activity of key proteins (biomarkers) within a pathway, researchers can gain insights into the compound's mechanism of action. nih.gov Techniques such as Western blotting, ELISA, and mass spectrometry are commonly used to quantify these changes. There are no available studies reporting the use of specific biomarker modulation assays to investigate the pathway activity of this compound.

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning electron microscopy (SEM) is an imaging technique that provides high-resolution, three-dimensional images of the surface of a sample. In cell biology, SEM is used to visualize the detailed surface topography of cells and to observe morphological changes that may occur in response to treatment with a compound. researchgate.net These changes can include alterations in cell shape, size, and surface features, which may be indicative of cellular stress, cytotoxicity, or apoptosis. researchgate.net For example, studies have shown that treatment with certain compounds can lead to cell shrinkage and the appearance of apoptotic bodies. researchgate.net No SEM studies have been published that characterize the morphological effects of this compound on cells.

Future Directions and Research Perspectives for 2 Azepan 4 Yl Acetamide Hydrochloride

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will undoubtedly be the rational design and synthesis of novel analogues of 2-(azepan-4-yl)acetamide (B13258406) hydrochloride. The goal of this medicinal chemistry endeavor is to systematically modify the core structure to enhance biological potency and selectivity for specific molecular targets. The azepane ring and the acetamide (B32628) group both present multiple sites for chemical modification, allowing for a nuanced approach to optimizing the molecule's pharmacological profile. nih.govyoutube.com

These synthetic efforts will aim to produce a library of compounds with a range of physicochemical properties. Each new analogue will then be subjected to rigorous biological screening to assess its activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to identifying lead candidates with superior therapeutic potential.

Table 1: Illustrative Examples of Potential Analogues and Their Research Focus

Compound NameModification from Parent CompoundPrimary Research Goal
2-(1-Methylazepan-4-yl)acetamide hydrochlorideMethylation of the azepane nitrogenInvestigate the role of the nitrogen in target binding and its impact on CNS penetration.
2-(Azepan-4-yl)-N-benzylacetamide hydrochlorideAddition of a benzyl (B1604629) group to the acetamide nitrogenEnhance hydrophobic interactions with the target protein.
2-(2-Oxoazepan-4-yl)acetamide hydrochlorideIntroduction of a carbonyl group on the azepane ringModulate ring conformation and polarity.
2-(Azepan-4-yl)propanamide hydrochlorideExtension of the acetamide side chainExplore the spatial constraints of the binding site.

Exploration of New Therapeutic Areas and Undiscovered Molecular Targets

The structural motifs present in 2-(azepan-4-yl)acetamide hydrochloride are found in a variety of biologically active molecules, suggesting that this compound and its derivatives could have applications across a wide spectrum of diseases. nih.govresearchgate.net Future research will likely involve screening this compound class against a diverse panel of biological targets to uncover novel therapeutic opportunities.

The azepane core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as anti-cancer, anti-tubercular, and anti-Alzheimer's agents. nih.gov Furthermore, azepine-containing compounds have been investigated for their activity on the central nervous system, including as anticonvulsants and analgesics. bohrium.compharmiweb.com The acetamide moiety is also a common feature in many approved drugs and is known to contribute to a range of biological activities, including anti-inflammatory and antimicrobial effects. youtube.comnih.gov

Given this precedent, future investigations could explore the potential of this compound and its analogues in therapeutic areas such as:

Oncology: Assessing the anti-proliferative activity against various cancer cell lines.

Neurodegenerative Diseases: Investigating potential neuroprotective effects or modulation of targets implicated in diseases like Alzheimer's or Parkinson's.

Infectious Diseases: Screening for antibacterial or antiviral properties. pharmiweb.com

Inflammatory Disorders: Evaluating the potential to modulate inflammatory pathways. youtube.com

Unbiased phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could be a powerful tool in this discovery phase.

Advancements in Computational Design and Predictive Modeling

In silico methods are set to play an increasingly crucial role in expediting the research and development of this compound derivatives. Computational tools can be employed at various stages of the drug discovery pipeline, from initial hit identification to lead optimization. azolifesciences.com

Molecular docking simulations can be used to predict the binding modes of novel analogues within the active site of a target protein. nih.gov This information can provide valuable insights into the key interactions driving potency and selectivity, thereby guiding the design of more effective compounds. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of analogues with their biological activity. azolifesciences.com These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues. nih.gov Early prediction of these pharmacokinetic parameters is essential for designing compounds with favorable drug-like properties. Virtual screening of large chemical libraries for compounds containing the azepan-acetamide scaffold could also lead to the identification of novel starting points for drug development.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a deeper understanding of the biological effects of this compound and its derivatives, future research will likely incorporate multi-omics approaches. bioscientifica.com These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical compound. nih.govresearchgate.net

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal the genes that are up- or down-regulated in cells treated with the compound, offering clues about its mechanism of action. nih.gov Proteomic studies could identify the proteins that directly interact with the compound or whose expression levels are altered. nih.gov Metabolomic profiling could shed light on the metabolic pathways that are perturbed by the compound. astrazeneca.com

By integrating these different layers of omics data, researchers can construct a comprehensive picture of the compound's biological activity. nih.gov This holistic understanding can help to identify novel molecular targets, uncover potential off-target effects, and discover biomarkers that could be used to predict patient response in future clinical studies. This data-rich approach will be instrumental in advancing the development of this compound-based therapeutics from the laboratory to the clinic.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Azepan-4-yl)acetamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling azepane derivatives with acetamide precursors under controlled conditions. Key steps include:

  • Acylation : Reacting 4-aminomethyl azepane with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to form the acetamide intermediate .
  • Salt Formation : Treating the intermediate with hydrochloric acid in methanol to obtain the hydrochloride salt, enhancing aqueous solubility .
  • Optimization : Yields (60–85%) depend on stoichiometric ratios, temperature control, and purification via recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic peaks for the azepane ring (δ 1.6–2.1 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>98%) using acetonitrile/water (0.1% TFA) gradients .
  • Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]+^+ at m/z 187.1 and the hydrochloride adduct .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent composition) or off-target interactions. Methodological recommendations:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) to confirm target engagement .
  • Solubility Adjustments : Ensure the compound is fully solubilized in assay buffers (e.g., DMSO ≤0.1% v/v) to avoid false negatives .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with GPCRs or enzymes (e.g., docking scores ≤ -7 kcal/mol suggest high affinity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
  • Pharmacophore Mapping : Align structural features (e.g., azepane’s amine, acetamide’s carbonyl) with known active site residues .

Q. How does the hydrochloride salt form impact the compound’s stability and pharmacokinetic profile?

  • Stability : The hydrochloride salt improves hygroscopicity but may degrade under high humidity (>60% RH). Store desiccated at -20°C for long-term stability .
  • Bioavailability : Enhanced solubility (≥50 mg/mL in water) increases oral absorption (Cmax_{max} ~1.2 µg/mL in rodent models) but may reduce membrane permeability .

Q. What experimental designs are critical for assessing the compound’s potential off-target effects in CNS research?

  • Selectivity Panels : Screen against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels) to identify cross-reactivity .
  • Metabolite Profiling : Use LC-MS/MS to detect major metabolites (e.g., N-dealkylated products) in hepatic microsomes .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (e.g., 14-day LD50_{50}) with histopathology on brain and liver tissues .

Methodological Challenges

Q. How can researchers optimize purification protocols to minimize impurities in this compound?

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) to remove unreacted azepane precursors .
  • Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for 12 h to yield crystals with ≥99% purity .
  • Impurity Profiling : Compare HPLC retention times and MS/MS fragmentation patterns against reference standards (e.g., EP impurity guidelines) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Process Controls : Monitor reaction progress via in-situ FTIR (amide I band at ~1650 cm1^{-1}) .
  • QC Metrics : Enforce strict specifications for starting materials (e.g., azepane purity ≥98%) and reaction temperatures (±2°C) .
  • DoE Approaches : Apply factorial design to optimize parameters (e.g., catalyst loading, solvent volume) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.